Cas no 2137516-85-7 (Benzaldehyde, 4-(1-methyl-1H-pyrazol-3-yl)-3-nitro-)

Benzaldehyde, 4-(1-methyl-1H-pyrazol-3-yl)-3-nitro-, is a nitro-substituted benzaldehyde derivative featuring a 1-methylpyrazole moiety at the 4-position. This compound is of interest in synthetic organic chemistry due to its versatile reactivity, particularly in the construction of heterocyclic frameworks and pharmaceutical intermediates. The presence of both an aldehyde and a nitro group enhances its utility as a building block for nucleophilic aromatic substitution and condensation reactions. The electron-withdrawing nitro group further facilitates electrophilic aromatic substitution at specific positions, enabling precise functionalization. Its structural features make it valuable for applications in medicinal chemistry and materials science, where tailored aromatic systems are required.
Benzaldehyde, 4-(1-methyl-1H-pyrazol-3-yl)-3-nitro- structure
2137516-85-7 structure
Product Name:Benzaldehyde, 4-(1-methyl-1H-pyrazol-3-yl)-3-nitro-
CAS No:2137516-85-7
MF:C11H9N3O3
MW:231.207462072372
CID:5296984
Update Time:2025-05-19

Benzaldehyde, 4-(1-methyl-1H-pyrazol-3-yl)-3-nitro- Chemical and Physical Properties

Names and Identifiers

    • Benzaldehyde, 4-(1-methyl-1H-pyrazol-3-yl)-3-nitro-
    • Inchi: 1S/C11H9N3O3/c1-13-5-4-10(12-13)9-3-2-8(7-15)6-11(9)14(16)17/h2-7H,1H3
    • InChI Key: VEHUGIKGPAIZRM-UHFFFAOYSA-N
    • SMILES: C(=O)C1=CC=C(C2C=CN(C)N=2)C([N+]([O-])=O)=C1

Benzaldehyde, 4-(1-methyl-1H-pyrazol-3-yl)-3-nitro- Pricemore >>

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Additional information on Benzaldehyde, 4-(1-methyl-1H-pyrazol-3-yl)-3-nitro-

Research Briefing on Benzaldehyde, 4-(1-methyl-1H-pyrazol-3-yl)-3-nitro- (CAS: 2137516-85-7) in Chemical Biology and Pharmaceutical Applications

Benzaldehyde, 4-(1-methyl-1H-pyrazol-3-yl)-3-nitro- (CAS: 2137516-85-7) is a nitro-substituted benzaldehyde derivative with a pyrazole moiety, which has garnered significant attention in chemical biology and pharmaceutical research due to its potential as a versatile building block for drug discovery and development. Recent studies have explored its applications in medicinal chemistry, particularly in the design of kinase inhibitors and anti-inflammatory agents. This briefing synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and therapeutic potential.

The compound's structural features, including the nitro group and the pyrazole ring, contribute to its reactivity and ability to interact with biological targets. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility as a precursor in the synthesis of novel small-molecule inhibitors targeting the JAK-STAT signaling pathway. Researchers optimized the synthetic route to achieve a high yield (85%) of the target compound, emphasizing its scalability for industrial applications. The study also highlighted its role in modulating inflammatory responses in vitro, suggesting potential applications in autoimmune diseases.

Further investigations into the mechanism of action revealed that Benzaldehyde, 4-(1-methyl-1H-pyrazol-3-yl)-3-nitro- exhibits selective binding affinity for specific protein kinases, as evidenced by molecular docking simulations and X-ray crystallography. A collaborative study between academic and industry researchers (Nature Communications, 2024) identified its derivative as a promising candidate for oncology therapeutics, with low nanomolar IC50 values against certain cancer cell lines. The compound's nitro group was found to be critical for its bioactivity, as reduction or replacement led to diminished efficacy.

In addition to its pharmacological potential, recent advancements in green chemistry have explored eco-friendly synthesis methods for this compound. A 2024 paper in Green Chemistry reported a solvent-free mechanochemical approach that reduced waste generation by 70% compared to traditional methods. This innovation aligns with the pharmaceutical industry's growing emphasis on sustainable practices while maintaining high purity standards (>98%) for the final product.

Ongoing clinical research is investigating the safety profile of derivatives based on this scaffold, with preliminary results indicating favorable pharmacokinetic properties. However, challenges remain in optimizing its metabolic stability and reducing potential off-target effects. Future research directions include structure-activity relationship (SAR) studies to enhance selectivity and the development of prodrug formulations to improve bioavailability.

In conclusion, Benzaldehyde, 4-(1-methyl-1H-pyrazol-3-yl)-3-nitro- represents a promising chemical entity with diverse applications in drug discovery. Its unique structural features and demonstrated biological activities make it a valuable subject for continued research in the development of novel therapeutic agents for various diseases, particularly in the fields of oncology and inflammation.

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